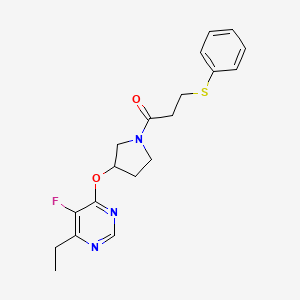

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic small molecule characterized by a pyrrolidin-1-yl moiety linked via an ether bond to a 6-ethyl-5-fluoropyrimidin-4-yl group and a phenylthio substituent on the propan-1-one backbone. The ethyl and fluorine substituents on the pyrimidine ring may enhance metabolic stability and binding affinity, while the phenylthio group could influence lipophilicity and redox properties .

Properties

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c1-2-16-18(20)19(22-13-21-16)25-14-8-10-23(12-14)17(24)9-11-26-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMGHUOZXAYDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves multiple steps, including:

Formation of the pyrrolidine derivative: : Pyrrolidine reacts with 6-Ethyl-5-fluoropyrimidine-4-ol under specified conditions to produce 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.

Alkylation process: : This intermediate is then subjected to an alkylation reaction with 3-chloropropan-1-one in the presence of a base to yield the target compound.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using continuous flow techniques that enhance reaction control and efficiency. Advanced reactors and automation ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: : This reaction involves the transformation of the sulfur atom, typically using reagents like hydrogen peroxide.

Reduction: : The compound can be reduced under conditions involving strong reducing agents.

Substitution: : It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the pyrrolidine moiety.

Common Reagents and Conditions

Reagents such as sodium hydride, hydrogen peroxide, and various organic solvents are commonly employed under controlled temperatures to facilitate these reactions.

Major Products

Depending on the reaction, products can range from sulfoxides or sulfones in oxidation reactions to more saturated derivatives in reduction reactions.

Scientific Research Applications

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one finds applications in multiple scientific domains:

Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.

Biology: : Investigated for its potential role in modulating biological pathways.

Medicine: : Explored for its pharmacological properties, including enzyme inhibition.

Industry: : Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors, where it can bind to active sites or modulate signaling pathways. Detailed studies reveal that its ethyl and fluoropyrimidine moieties play significant roles in its biochemical activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations:

- Heterocyclic Diversity: The target compound’s pyrimidine core contrasts with the pyrazolo-pyrimidine (Examples 2, 4, 5) and tetrahydropyridopyrimidine (leniolisib) systems in analogues, which may confer distinct target selectivity .

- Fluorination: Fluorine is a common substituent across analogues (e.g., 5-fluoropyrimidine in the target compound, 5-fluoro-3-fluorophenyl in Example 64), likely improving metabolic stability and binding interactions .

- Sulfur vs. Oxygen Linkages: The phenylthio group in the target compound differs from oxygen-based linkages (e.g., methoxy in leniolisib, tetrahydrofuran in Compound 31), which may alter redox behavior and pharmacokinetics .

Physicochemical Properties

- Melting Points (MP): Pyrazolo-pyrimidine derivatives (e.g., Example 41: MP 102–105°C) exhibit lower MPs than chromenone-based analogues (Example 64: MP 303–306°C), suggesting the target compound’s ethyl and phenylthio groups may moderate its crystallinity .

Biological Activity

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity, synthesis, and evaluation of this compound, focusing on its cytotoxic effects against various cancer cell lines, particularly breast cancer.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The key steps include:

- Formation of the pyrrolidine ring .

- Attachment of the phenylthio group .

- Introduction of the pyrimidine moiety through etherification reactions.

Cytotoxic Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (human breast cancer cells). The results indicate significant cytotoxic activity, often surpassing that of reference drugs such as Tamoxifen.

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 | 5.2 | 8.0 |

| Tamoxifen | MCF-7 | 8.0 | - |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

The proposed mechanism of action for this compound involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts the cell cycle, preventing cancer cells from dividing and proliferating.

Study 1: MCF-7 Cell Line Evaluation

In a controlled study, researchers synthesized a series of β-aryl-β-mercapto ketones and evaluated their effects on MCF-7 cells using the MTT assay. The results demonstrated that compounds with similar structural motifs to This compound exhibited enhanced cytotoxicity compared to traditional therapies.

Study 2: In Vivo Studies

Further investigations included in vivo studies using xenograft models to assess the efficacy and safety profile of the compound. Preliminary results indicated significant tumor regression with minimal side effects compared to conventional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.